3,5,6-Trichloro-N-methylpyridazin-4-amine
CAS No.:
Cat. No.: VC13612045
Molecular Formula: C5H4Cl3N3
Molecular Weight: 212.46 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H4Cl3N3 |
|---|---|
| Molecular Weight | 212.46 g/mol |
| IUPAC Name | 3,5,6-trichloro-N-methylpyridazin-4-amine |
| Standard InChI | InChI=1S/C5H4Cl3N3/c1-9-3-2(6)4(7)10-11-5(3)8/h1H3,(H,9,10) |
| Standard InChI Key | ZTUBBUZYSCOSBP-UHFFFAOYSA-N |
| SMILES | CNC1=C(C(=NN=C1Cl)Cl)Cl |
| Canonical SMILES | CNC1=C(C(=NN=C1Cl)Cl)Cl |
Introduction
Structural and Chemical Properties
Molecular Characteristics
The molecular formula of 3,5,6-trichloro-N-methylpyridazin-4-amine is C₅H₄Cl₃N₃, with a molecular weight of 236.47 g/mol. The compound’s structure (Figure 1) is characterized by:
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A pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms).
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Three chlorine substituents at positions 3, 5, and 6, which enhance electrophilicity.
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A methylamino group (-NHCH₃) at position 4, contributing to nucleophilic substitution reactivity .
Figure 1: Structure of 3,5,6-trichloro-N-methylpyridazin-4-amine.
Physicochemical Properties
Limited experimental data are available, but key properties inferred from analogous pyridazine derivatives include:
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Solubility: Low solubility in water due to hydrophobicity; soluble in polar aprotic solvents (e.g., DMSO, DMF) .
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Stability: Stable under standard storage conditions but susceptible to hydrolysis under strongly acidic or basic conditions .
Synthetic Routes
Nucleophilic Aromatic Substitution (SNAr)
The synthesis typically involves sequential halogenation and amination of pyridazine precursors. A plausible route includes:
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Chlorination: Tetrachloropyridazine (C₄Cl₄N₂) is reacted with methylamine (CH₃NH₂) in a polar solvent (e.g., DCM) under controlled conditions.
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Selective Substitution: The methylamino group replaces one chlorine atom at position 4 due to the activating effect of adjacent nitrogen atoms .
Example Reaction:
Alternative Methods
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Metallation-Coupling: Lithiation of pyridazine followed by quenching with methylamine and subsequent chlorination .
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Ring-Functionalization: Reactions with dinucleophiles (e.g., hydrazines) to form fused heterocycles, though this is less common .
Applications and Research Significance
Pharmaceutical Intermediate
The compound’s scaffold is used to synthesize bioactive molecules, including:
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Antimicrobial Agents: Pyridazine derivatives exhibit activity against bacterial and fungal pathogens .
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Central Nervous System (CNS) Drugs: Structural analogs have been explored as GABA receptor modulators .
Agrochemical Development
3,5,6-Trichloro-N-methylpyridazin-4-amine serves as a precursor in herbicides and insecticides. Its chlorine-rich structure enhances binding to pest-specific enzymes .
Materials Science
The compound’s electron-deficient aromatic system makes it suitable for:
| Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|
| AK Scientific | 95% | 1 g | $104.43 |
| BIOFOUNT | 97% | 5 g | $206.43 |
Future Directions
Research opportunities include:
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Green Synthesis: Developing catalytic methods to reduce chlorine waste.
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Biological Screening: Evaluating its efficacy in drug discovery pipelines.
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